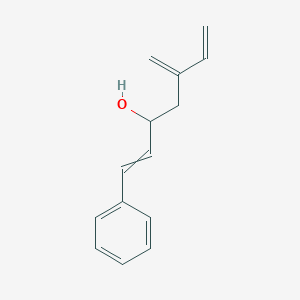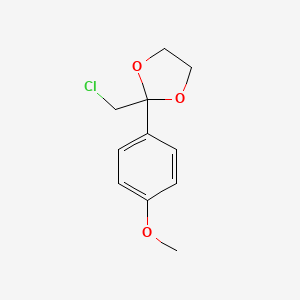
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopropane ring, which is a three-membered carbon ring known for its high strain and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
In this case, the carboxylic acid is 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid. The reaction is typically carried out under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be advantageous in industrial settings to facilitate catalyst recovery and reuse.
化学反応の分析
Types of Reactions
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylic acid and ethanol.
Reduction: 3-ethyl-2-methoxy-2-propylcyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism of action of ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyclopropane ring’s strain can make it more reactive, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: An ester with a sweet odor, used in perfumes and as a solvent.
Uniqueness
Ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate is unique due to its cyclopropane ring, which imparts high strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
特性
CAS番号 |
647836-52-0 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
ethyl 3-ethyl-2-methoxy-2-propylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-5-8-12(14-4)9(6-2)10(12)11(13)15-7-3/h9-10H,5-8H2,1-4H3 |
InChIキー |
CSZONJCECDFJJC-UHFFFAOYSA-N |
正規SMILES |
CCCC1(C(C1C(=O)OCC)CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)


![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)

![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
